molecular formula C8H8O3 B565424 Methyl-d3 Paraben CAS No. 1216543-26-8

Methyl-d3 Paraben

Cat. No.: B565424
CAS No.: 1216543-26-8
M. Wt: 155.167
InChI Key: LXCFILQKKLGQFO-FIBGUPNXSA-N
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Description

Methyl-d3 Paraben is a deuterated form of methyl paraben, a compound widely used as a preservative in cosmetics, pharmaceuticals, and food products. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in various scientific research applications, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-d3 Paraben is synthesized by esterification of deuterated p-hydroxybenzoic acid with deuterated methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent quality control measures to ensure the final product’s purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: Methyl-d3 Paraben undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can hydrolyze to form deuterated p-hydroxybenzoic acid and deuterated methanol.

    Oxidation: It can undergo oxidation reactions to form corresponding quinones or other oxidized products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Hydrolysis: Deuterated p-hydroxybenzoic acid and deuterated methanol.

    Oxidation: Various oxidized derivatives, including quinones.

    Substitution: Substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl-d3 Paraben is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:

    Mass Spectrometry: Used as an internal standard to improve the accuracy and precision of quantitative analyses.

    Nuclear Magnetic Resonance Spectroscopy: Helps in studying the dynamics and interactions of molecules by providing distinct spectral signatures.

    Pharmacokinetics: Used in drug metabolism studies to trace the metabolic pathways and understand the pharmacokinetics of drugs.

    Environmental Studies: Employed in tracing the fate and transport of parabens in environmental samples.

Comparison with Similar Compounds

    Methyl Paraben: The non-deuterated form, widely used as a preservative.

    Ethyl Paraben: Another paraben with a slightly longer alkyl chain, used similarly as a preservative.

    Propyl Paraben: Has a longer alkyl chain than methyl and ethyl parabens, providing different solubility and antimicrobial properties.

    Butyl Paraben: The longest alkyl chain among common parabens, offering distinct preservative characteristics.

Uniqueness of Methyl-d3 Paraben: The deuterium atoms in this compound provide unique isotopic labeling, making it particularly valuable in analytical and research applications. Its use as an internal standard in mass spectrometry and its distinct spectral properties in nuclear magnetic resonance spectroscopy set it apart from other parabens.

Properties

IUPAC Name

trideuteriomethyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCFILQKKLGQFO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

p-Hydroxybenzoic acid (50 g, 0.36 mole), absolute methanol (200 ml), and concentrated sulfuric acid (6 ml) were heated at reflux for 3 hrs. The solution was cooled and poured into water (1000 ml). The precipitate was filtered and dried; mp 122°-5°. Yield: 45 g (82%).
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50 g
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200 mL
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6 mL
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1000 mL
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Synthesis routes and methods II

Procedure details

4-Hydroxybenzoic acid (10 g) was dissolved in methanol (200 ml.), concentrated sulphuric acid (2 ml.) was added and the mixture boiled under reflux for 18 hours. The resulting mixture was poured into iced water, extracted with 2×100 ml. of diethyl ether, washed with 2×100 ml. saturated sodium bicarbonate solution, 1×100 ml. of water, dried and evaporated to give methyl 4-hydroxybenzoate. The phenolic ester was benzylated using method 1A to give the title compound, m.p. 99° C.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To prepare methyl 4-hydroxybenzoate, 4-hydroxybenzaldehyde (100 mg) was dissolved in MeOH (10 mL), and OXONE (0.503 g) was added and stirred at room temperature for 18 hours with the reaction having a final volume (11 mL). The reaction was monitored by TLC or GC analysis. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (30 mL×3) and brine (30 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain methyl 4-hydroxybenzoate in 4% yield and 4-hydroxyphenol in 77% yield after purification by silica gel column chromatography.
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Synthesis routes and methods V

Procedure details

A method for the preparation of an insecticidal gel composition comprising, admixing at 25° C. to 95° C. on a weight basis 14% to 22% of the gellant α-hydro-Ω-hydroxy-poly(oxyethylene)poly(oxypropylene)poly(oxyethylene) block copolymer having an average molecular weight 12,500, mp 56° C., Brookfield viscosity of 3100 at 77° C., surface tension of a 0.1% aqueous solution: 40.6 dynes/cm; 0.15% to 0.5% propyl p-hydroxybenzoate; 0% to 30% propylene glycol; 0.5% to 6% of a C17 -C19 unsaturated fatty acid; a C7 -C17 saturated fatty acid or a mixture of the fatty acids; 1% to 5% of formula (I) insecticide ##STR4## 10% to 40% high fructose (55%) corn syrup; 0% to 10% isopropyl alcohol; 0.2% to 0.5% methyl p-hydroxybenzoate and 25% to 60% of water to obtain a composition having water to gellant ratios of 2.3/1 to 3.0/1 and a viscosity of 1.4×106 centipoise to 2.1×106 centipoise in a temperature range of 25° C. to 45° C.
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